molecular formula C18H12N2O5 B12466443 N-Naphthalen-1-yl-3-nitro-phthalamic acid

N-Naphthalen-1-yl-3-nitro-phthalamic acid

Cat. No.: B12466443
M. Wt: 336.3 g/mol
InChI Key: RKDTUYXVFPLGEP-UHFFFAOYSA-N
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Description

N-Naphthalen-1-yl-3-nitro-phthalamic acid is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its naphthalene ring structure, which is fused with a phthalamic acid moiety and a nitro group. The unique structural features of this compound make it a valuable tool in chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-1-yl-3-nitro-phthalamic acid typically involves the reaction of naphthalene derivatives with phthalic anhydride and nitric acid. The process begins with the nitration of naphthalene to introduce the nitro group. This is followed by the reaction with phthalic anhydride under acidic conditions to form the phthalamic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-1-yl-3-nitro-phthalamic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and controlled reaction conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted naphthalene compounds. These products have distinct chemical and physical properties that can be leveraged in different applications.

Scientific Research Applications

N-Naphthalen-1-yl-3-nitro-phthalamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is used in studies related to plant biology, particularly in the investigation of auxin transport and signaling pathways.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Naphthalen-1-yl-3-nitro-phthalamic acid involves its interaction with specific molecular targets. In plant biology, it inhibits the function of PIN-FORMED (PIN) transporters, which are responsible for the polar transport of the phytohormone auxin . By binding to these transporters, the compound disrupts auxin distribution, leading to altered plant growth and development. The precise molecular interactions and pathways involved in this process are subjects of ongoing research.

Comparison with Similar Compounds

N-Naphthalen-1-yl-3-nitro-phthalamic acid can be compared with other naphthalene derivatives, such as:

    Naphthalene-1-acetic acid: Another auxin transport inhibitor with a similar structure but different functional groups.

    Naphthalene-2-carboxylic acid: A compound with distinct chemical properties and applications in organic synthesis.

    Naphthalene-1,8-dicarboxylic acid: Known for its use in the synthesis of polyimides and other high-performance materials.

The uniqueness of this compound lies in its combination of a nitro group and a phthalamic acid moiety, which imparts specific reactivity and biological activity not found in other naphthalene derivatives.

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-3-nitrobenzoic acid

InChI

InChI=1S/C18H12N2O5/c21-17(16-13(18(22)23)8-4-10-15(16)20(24)25)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23)

InChI Key

RKDTUYXVFPLGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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